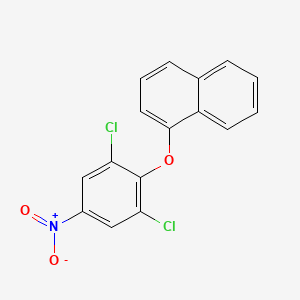
Chloro(chlorophenyl)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(chlorophenyl)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloromethyl group and a chlorophenyl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(chlorophenyl)methylsilane can be synthesized through the chlorination of corresponding methylsilanes. The process involves the reaction of chloromethylsilane with chlorobenzene under specific conditions to introduce the chlorophenyl group. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反应分析
Types of Reactions
Chloro(chlorophenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced using hydride donors, leading to the formation of silane derivatives.
Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form siloxanes or silazanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides and amines, typically under basic conditions.
Reduction Reactions: Hydride donors such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Condensation Reactions: Alcohols or amines are used, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
Substitution Reactions: Alkoxysilanes or aminosilanes.
Reduction Reactions: Silane derivatives with reduced chlorine content.
Condensation Reactions: Siloxanes or silazanes, depending on the reactants used.
科学研究应用
Chloro(chlorophenyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems, where this compound can be used to modify drug molecules for improved efficacy.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of chloro(chlorophenyl)methylsilane involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles such as alcohols, amines, and hydrides. This reactivity is exploited in various chemical transformations to introduce silicon-containing groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
相似化合物的比较
Chloro(chlorophenyl)methylsilane can be compared with other chlorosilanes such as:
Chloromethylsilane: Lacks the chlorophenyl group, making it less versatile in certain applications.
Chlorophenylsilane: Lacks the chloromethyl group, limiting its reactivity in some substitution reactions.
Dichloromethylsilane: Contains two chlorine atoms bonded to the silicon, offering different reactivity patterns.
The uniqueness of this compound lies in its dual functionality, with both chloromethyl and chlorophenyl groups, allowing for a broader range of chemical transformations and applications.
属性
CAS 编号 |
57883-53-1 |
|---|---|
分子式 |
C7H6Cl2Si |
分子量 |
189.11 g/mol |
InChI |
InChI=1S/C7H6Cl2Si/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5H2 |
InChI 键 |
ZCJBHCWGXXKZFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C[Si]Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
-](/img/structure/B14609511.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)

